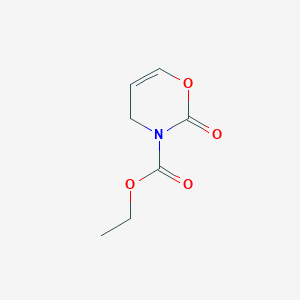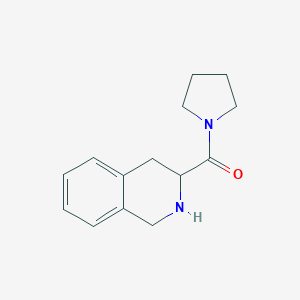
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, also known as PTC-THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule has been found to have a wide range of bioactivities, including anti-inflammatory, neuroprotective, and anti-cancer effects. In
作用機序
The mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but studies have suggested that it may act through multiple pathways. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
生化学的および生理学的効果
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been found to reduce oxidative stress and protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the advantages of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its broad range of bioactivities, which makes it a promising candidate for various therapeutic applications. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have good pharmacokinetic properties, with high bioavailability and low toxicity. However, one of the limitations of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its relatively low solubility, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline and its potential side effects.
将来の方向性
There are several future directions for the research on 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, and more research is needed to explore its potential as a cancer therapy. Furthermore, the development of more efficient synthesis methods for 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could help to facilitate its use in lab experiments and clinical trials.
In conclusion, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound with a wide range of bioactivities and potential therapeutic applications. While more research is needed to fully understand its mechanism of action and potential side effects, the current literature suggests that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could be a valuable tool for the development of new therapies for various diseases.
合成法
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydroisoquinoline with pyrrolidine-1-carboxylic acid, followed by a series of chemical reactions. The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential use in various therapeutic applications. Studies have shown that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective properties, with the ability to protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, with the ability to inhibit the growth of cancer cells.
特性
CAS番号 |
135709-66-9 |
|---|---|
製品名 |
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline |
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone |
InChI |
InChI=1S/C14H18N2O/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13/h1-2,5-6,13,15H,3-4,7-10H2 |
InChIキー |
QCVANXRMOVLNQK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2 |
正規SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



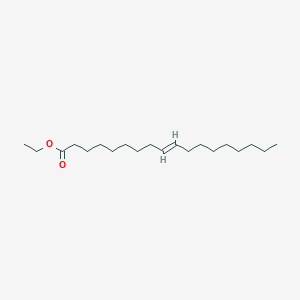
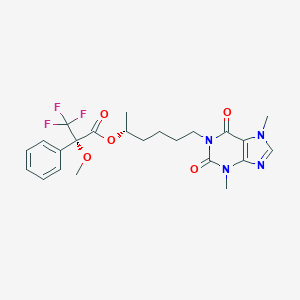
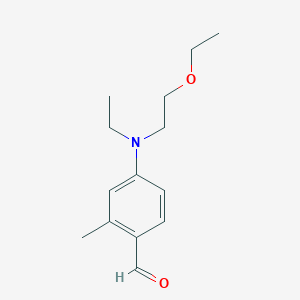
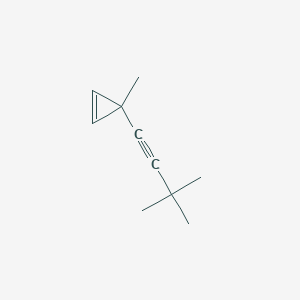
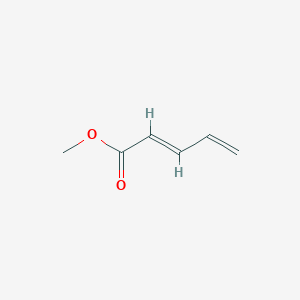


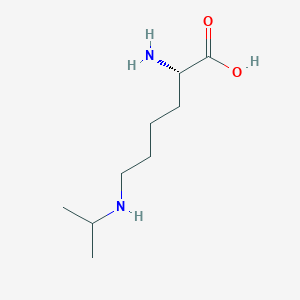
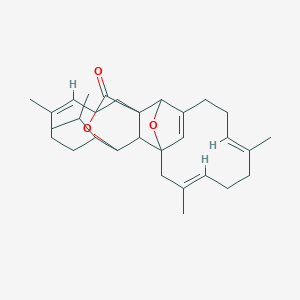

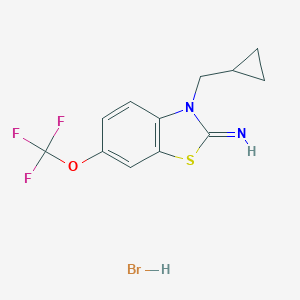
![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

